![molecular formula C6H12N2 B1590701 1,4-二氮杂双环[3.2.1]辛烷 CAS No. 5167-08-8](/img/structure/B1590701.png)

1,4-二氮杂双环[3.2.1]辛烷

描述

1,4-Diazabicyclo[3.2.1]octane (DABCO) is a bicyclic organic compound with the formula N₂(C₂H₄)₃. It is a colorless solid and a highly nucleophilic tertiary amine base. DABCO is widely used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

DABCO can be synthesized through various methods, including nitrosation of piperidine carboxylic acids followed by reduction to 1-aminopiperidine carboxylic acids and cyclization to 3-keto-1,2-diazabicycloalkanes, which are then reduced to 1,2-diazabicycloalkanes .

Molecular Structure Analysis

DABCO has a bicyclic structure with three diazacyclohexane rings. The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages, and the rings adopt boat conformations .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

科学研究应用

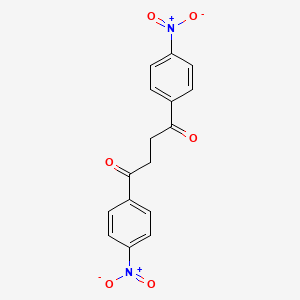

Catalysis of Morita–Baylis–Hillman Reactions

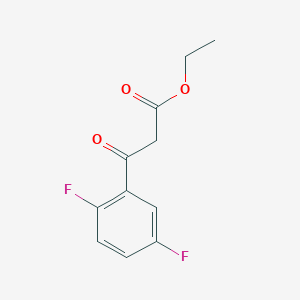

DABCO acts as a catalyst in Morita–Baylis–Hillman reactions, which are crucial for creating carbon-carbon bonds in organic synthesis. It facilitates the reaction between an aldehyde and an acrylate to form an allylic alcohol, a valuable intermediate for further chemical transformations .

Knoevenagel Reactions

In Knoevenagel reactions, DABCO is used to catalyze the condensation of carbonyl compounds with active methylene compounds. This reaction forms carbon-carbon bonds and is widely used in the synthesis of fine chemicals and pharmaceuticals .

Synthesis of Piperazines

DABCO serves as a building block in the synthesis of 1,4-disubstituted piperazines. These piperazines are significant in medicinal chemistry as they are found in a variety of pharmacologically active compounds .

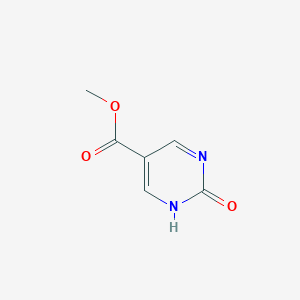

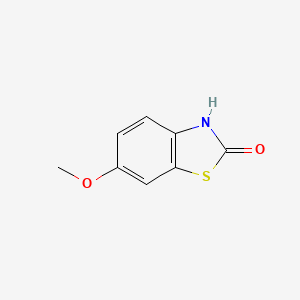

Preparation of Pyrimidinones

DABCO is involved in the synthesis of pyrimidinones, which are important heterocyclic compounds. They have various applications, including in the development of drugs with antiviral, antibacterial, and anticancer properties .

Electrophilic Fluorination

DABCO derivatives, such as Selectfluor, are used as electrophilic fluorinating agents. This application is particularly important in the field of organofluorine chemistry, where the introduction of fluorine into organic molecules is often challenging .

Synthesis of IR Optical Perovskites

DABCO-based compounds have been utilized in the synthesis of infrared (IR) optical perovskites. These materials have high laser damage thresholds, making them suitable for various optical applications .

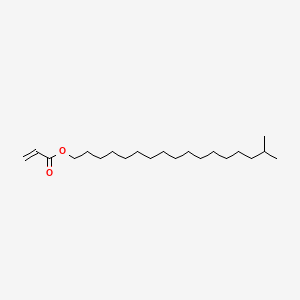

Catalyst in Polyurethane Production

DABCO is a key intermediate used as a catalyst in the preparation of polyurethanes, which are polymers with a wide range of applications, from flexible foams in upholstery to rigid foams as insulation materials .

Environmental Applications

Due to its basic and nucleophilic properties, DABCO is also explored for environmental applications, such as carbon capture and storage. Its ability to react with carbon dioxide makes it a candidate for capturing greenhouse gases .

未来方向

属性

IUPAC Name |

1,4-diazabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-8-4-2-7-6(1)5-8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCAEEFYFFBAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCNC1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494984 | |

| Record name | 1,4-Diazabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diazabicyclo[3.2.1]octane | |

CAS RN |

5167-08-8 | |

| Record name | 1,4-Diazabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

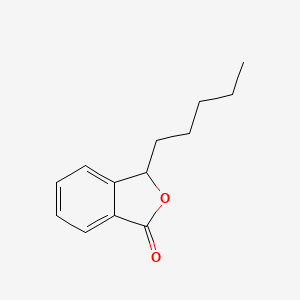

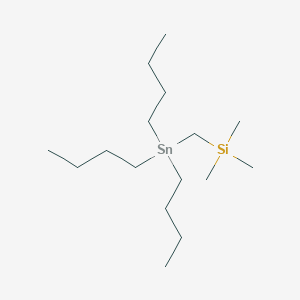

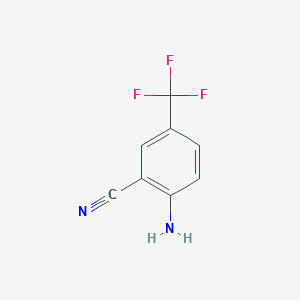

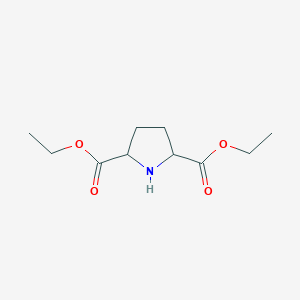

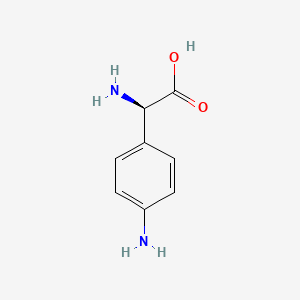

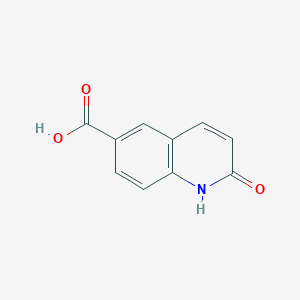

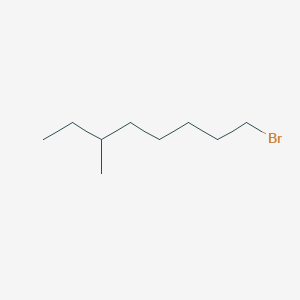

Feasible Synthetic Routes

Q & A

A: Research indicates that 1,4-Diazabicyclo[3.2.1]octane derivatives exhibit potent microfilaricidal activity, particularly against Litomosoides carinii in gerbil models []. Crucially, the structure-activity relationship studies reveal that an axial conformation of the alkyl substituent, mimicking the equatorial N-methyl group of diethylcarbamazine (DEC), is crucial for high activity []. This suggests that mimicking specific structural features of DEC within the 1,4-Diazabicyclo[3.2.1]octane scaffold can contribute to enhanced antifilarial activity.

A: Studies have demonstrated that certain 1,4-Diazabicyclo[3.2.1]octane derivatives act as cholinergic ligands at nicotinic acetylcholine receptors []. This interaction suggests their potential as modulators of both these receptors and monoamine transporters, opening avenues for investigating their therapeutic potential in conditions related to the central nervous system, smooth muscle contraction, endocrine function, neurodegenerative disorders, inflammation, pain, and substance withdrawal symptoms [].

A: Research highlights the successful synthesis of benzo[b]-1,4-diazabicyclo[3.2.1]octane [, ]. This synthesis is particularly noteworthy as it results in a molecule containing a unique \ddot N–C(sp2) single bond []. Furthermore, investigations into the synthesis of (±)-TAN1251A, a complex molecule containing the 1,4-Diazabicyclo[3.2.1]octane moiety, have explored novel palladium-catalyzed [3+2] cycloadditions of sulfinimines to form methylene pyrrolidines []. While facing challenges in achieving the complete synthesis of (±)-TAN1251A, this research underscores the potential of utilizing 1,4-Diazabicyclo[3.2.1]octane as a scaffold for developing more complex molecules [].

A: A comprehensive study employed a combination of experimental and theoretical methods to investigate the molecular structure and interatomic interactions of the 1,4-Diazabicyclo[3.2.1]octane parent ring system []. This approach involved analyzing its vibrational characteristics, providing valuable insights into its structural features and potential reactivity []. While specific details about the spectroscopic data weren't provided in the abstract, this highlights the use of such techniques for characterizing this bicyclic system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。